ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a bromophenyl group, and an ethyl ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a pyrazole-bearing compound, is known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets, leading to significant changes in their biological activitiesIt is known that pyrazole derivatives have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those related to the life cycles of Leishmania aethiopica and Plasmodium berghei . The compound interferes with these pathways, leading to downstream effects that inhibit the growth and proliferation of these pathogens .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A common method includes the use of alumina-silica-supported manganese dioxide as a recyclable catalyst in water, which facilitates the reaction under mild conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Nitro derivatives of the pyrazole compound.
Reduction: Phenyl derivatives with reduced bromine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a lead compound in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound can be used in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
5-amino-1-(4-bromophenyl)-1,2,3-triazol-4-carboxylic acid ethyl ester: This compound has a triazole ring instead of a pyrazole ring, which may result in different biological activities and properties.
Ethyl 5-amino-1-(5-methyl-2-phenylthiazole-4-carbonyl)-1H-pyrazole-4-carboxylate: This compound contains a thiazole ring, which can influence its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromophenyl group, which can impart distinct biological activities and chemical properties.
Properties
IUPAC Name |
ethyl 5-amino-1-(4-bromophenyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIRSOBGNSTADF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405353 | |
Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-71-8 | |
Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138907-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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